
Chloromethyl methyl chloro(trifluoromethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl methyl chloro(trifluoromethyl)propanedioate is an organic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl methyl chloro(trifluoromethyl)propanedioate typically involves the reaction of chloromethyl methyl ether with chloro(trifluoromethyl)propanedioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced technologies, such as flow chemistry, can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl methyl chloro(trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine or fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chloromethyl methyl chloro(trifluoromethyl)propanedioate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which chloromethyl methyl chloro(trifluoromethyl)propanedioate exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl chloroacetate: Similar in structure but lacks the trifluoromethyl group.
Methyl chloro(trifluoromethyl)acetate: Contains a trifluoromethyl group but differs in the positioning of the chlorine atom.
Chloromethyl methyl trifluoroacetate: Another related compound with different functional groups.
Uniqueness
Chloromethyl methyl chloro(trifluoromethyl)propanedioate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials.
Properties
CAS No. |
63616-71-7 |
|---|---|
Molecular Formula |
C6H5Cl2F3O4 |
Molecular Weight |
269.00 g/mol |
IUPAC Name |
1-O-(chloromethyl) 3-O-methyl 2-chloro-2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C6H5Cl2F3O4/c1-14-3(12)5(8,6(9,10)11)4(13)15-2-7/h2H2,1H3 |
InChI Key |
WJAZVOCEUUVNLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OCCl)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
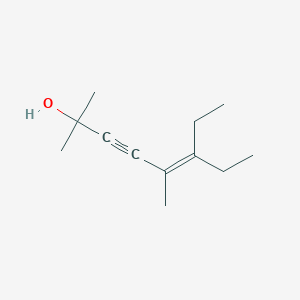
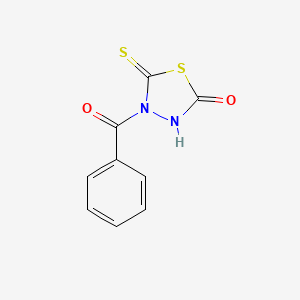

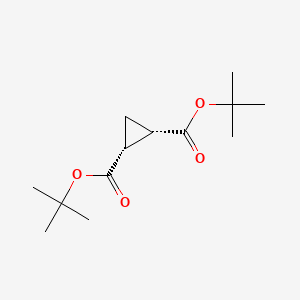
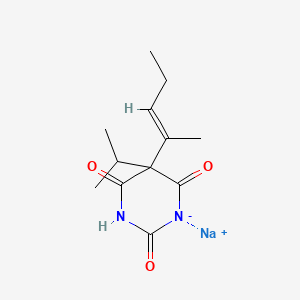
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
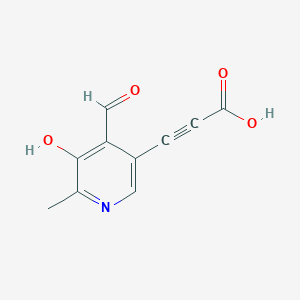
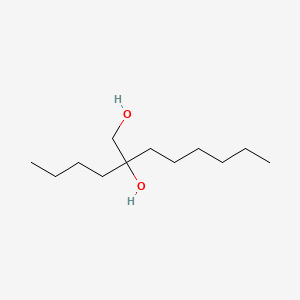
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
